

The Role of AZD-7648 in Non-Homologous End Joining: A Technical Guide

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Compound of Interest

Compound Name: AZD-7648

Cat. No.: B605776

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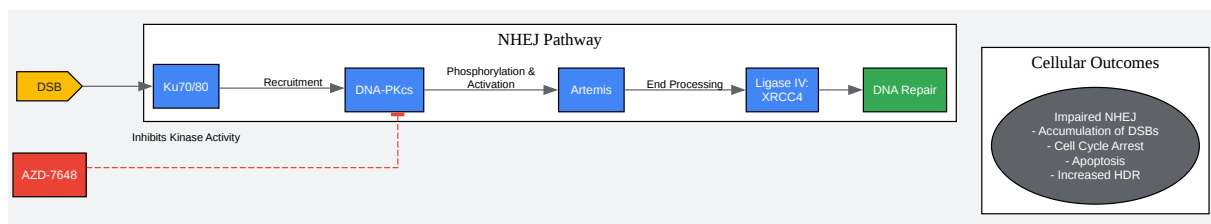
Introduction

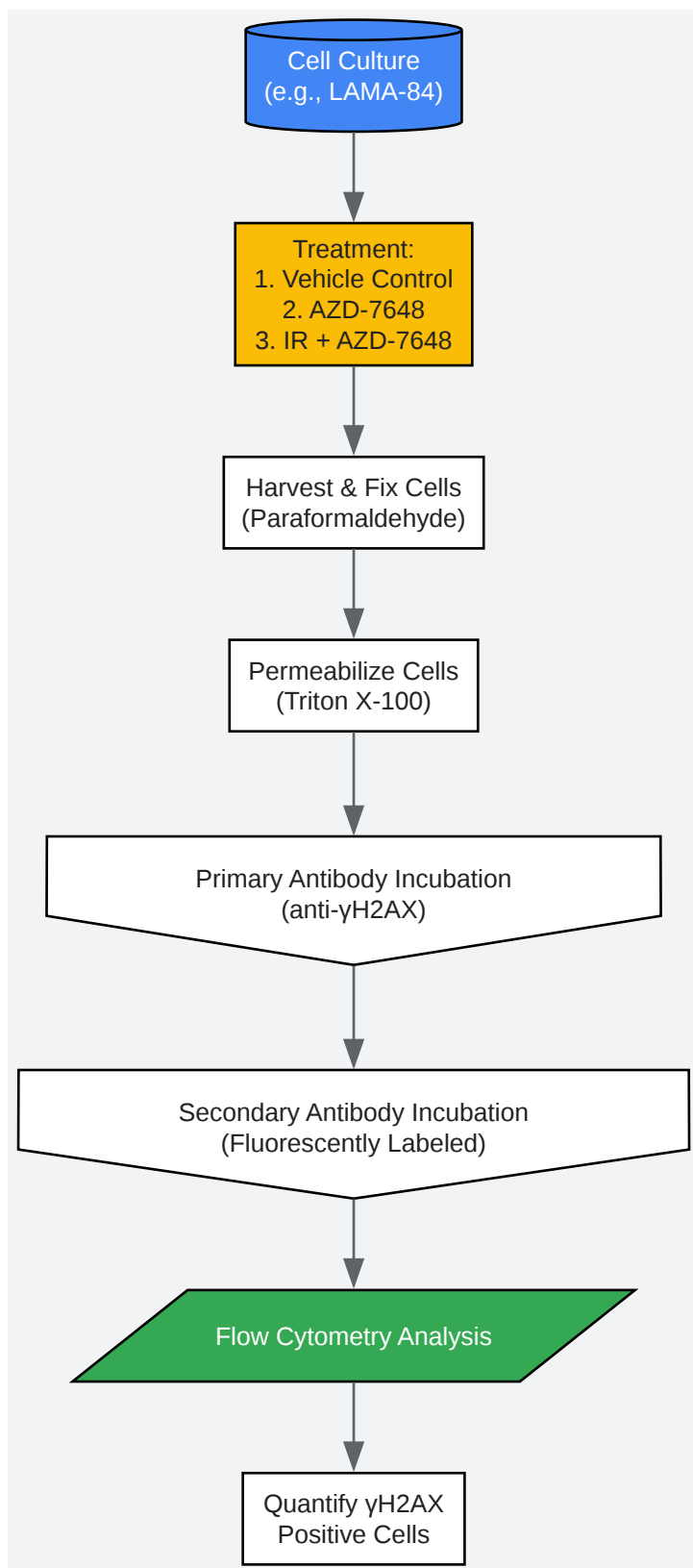
Non-homologous end joining (NHEJ) is the primary and most rapid cellular pathway for the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.[1] The NHEJ pathway is active throughout the cell cycle and is crucial for maintaining genomic stability.[1] A key enzymatic component of this pathway is the DNA-dependent protein kinase (DNA-PK), a nuclear serine/threonine protein kinase.[2] DNA-PK is composed of a catalytic subunit (DNA-PKcs) and a Ku70/80 heterodimer that recognizes and binds to the broken DNA ends.[1][2] Given its central role, DNA-PK represents a critical target for therapeutic intervention, particularly in oncology, where inhibiting DNA repair can sensitize cancer cells to radiation and chemotherapy.[1][3]

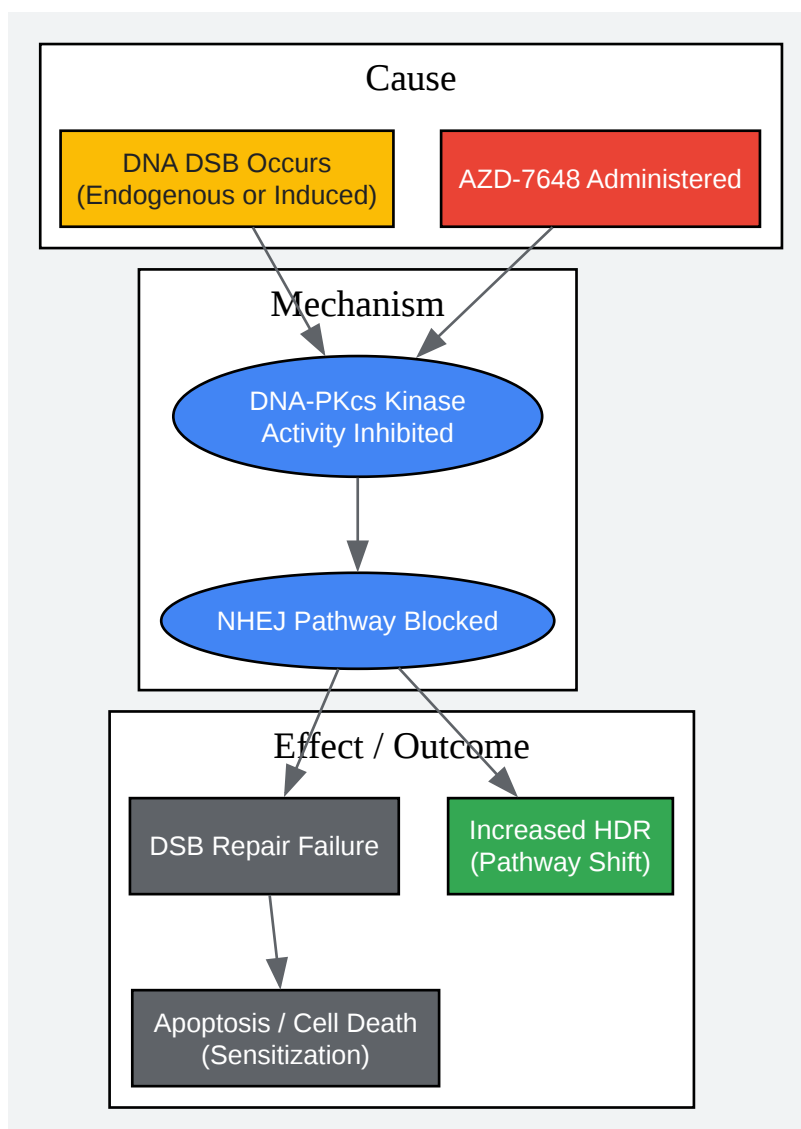
AZD-7648 is an orally bioavailable, potent, and highly selective ATP-competitive inhibitor of the DNA-PK catalytic subunit.[3][4] By binding to and inhibiting DNA-PKcs, **AZD-7648** effectively blocks the NHEJ pathway, preventing the repair of DSBs.[3] This mechanism not only enhances the efficacy of DNA-damaging agents but also shows promise as a monotherapy in tumors with high endogenous DNA damage and as a tool to improve the precision of gene-editing technologies.[3][5] This guide provides a detailed technical overview of **AZD-7648**, its mechanism of action, quantitative data on its activity, and the experimental protocols used to characterize its role in NHEJ.

Mechanism of Action

AZD-7648 functions by selectively targeting the catalytic subunit of DNA-PK (DNA-PKcs). In the canonical NHEJ pathway, the Ku70/80 heterodimer first detects and binds to a DSB. This complex then recruits DNA-PKcs, which upon activation, phosphorylates itself and other downstream targets to facilitate the processing and ligation of the broken DNA ends.[1] **AZD-7648**, as an ATP-competitive inhibitor, prevents this kinase activity. The inhibition of DNA-PKcs stalls the NHEJ pathway, leading to an accumulation of unrepaired DSBs. This accumulation triggers downstream cellular responses, including cell cycle arrest, apoptosis, and increased genomic instability.[2][6] Furthermore, by blocking the error-prone NHEJ pathway, **AZD-7648** can shift the balance of DNA repair towards the more precise homology-directed repair (HDR) pathway, a feature that is being leveraged to enhance the efficiency of CRISPR-Cas9 gene editing.[5][7][8]







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